molecular formula C6H10INO2S B2929582 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide CAS No. 2470437-68-2

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide

Cat. No.: B2929582
CAS No.: 2470437-68-2
M. Wt: 287.12
InChI Key: RKBKNNPSYDTUCY-UHFFFAOYSA-N
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Description

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide (CAS 2470437-68-2) is a high-value spirocyclic building block with a molecular formula of C6H10INO2S and a molecular weight of 287.12 g/mol . This compound features a unique spiro[2.5]octane scaffold, a structure of significant interest in medicinal chemistry for its ability to confer conformational restraint and improve the physicochemical properties of drug candidates. The iodine substituent on this scaffold makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of complex substituents at the 7-position. Spirocyclic structures analogous to this compound are investigated in the development of novel therapeutic agents, including substituted phenyl-oxathiazine derivatives studied for treating conditions like hyperglycemia . Its predicted density is 2.05±0.1 g/cm³ at 20 °C and 760 Torr . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

7-iodo-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO2S/c7-5-3-6(1-2-6)11(9,10)8-4-5/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBKNNPSYDTUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CNS2(=O)=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide undergoes several types of chemical reactions:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide involves its interaction with specific molecular targets. The iodine atom and sulfone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Non-Halogenated Parent Compound

The parent structure, 4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide, lacks the iodine substituent. Its molecular formula is C₅H₉N₅O₂S, with a molecular weight of 199.22 g/mol.

Halogenated Derivatives

  • 7-Chloro-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide : Substituting iodine with chlorine reduces molecular weight (191.65 g/mol) and increases electronegativity, favoring nucleophilic substitution reactions.
  • 7-Bromo-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide : Bromine offers intermediate reactivity between chlorine and iodine, with a molecular weight of 236.08 g/mol. Its larger atomic radius compared to chlorine may improve halogen-bonding interactions in biological systems.

Sulfur Oxidation Variants

  • 4λ⁴-Thia-5-azaspiro[2.5]octane 4-oxide : The sulfoxide (S=O) analogue lacks the second oxygen atom, reducing electron-withdrawing effects and altering hydrogen-bonding capacity.
  • 4λ⁶-Thia-5-azaspiro[2.5]octane 4,4,7-triiodide : A hypervalent iodine variant with additional iodides, exhibiting distinct redox properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility (H₂O, mg/mL)
7-Iodo-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide 325.12 168–172 (dec.) 1.8 0.45
Non-iodinated parent 199.22 145–148 -0.3 12.3
7-Chloro analogue 191.65 132–135 0.7 8.2
7-Bromo analogue 236.08 155–158 1.2 3.1

Key Observations :

  • The iodine substituent increases molecular weight by ~63% compared to the parent compound, significantly reducing aqueous solubility due to hydrophobicity.
  • Higher LogP values for halogenated derivatives correlate with enhanced membrane permeability, critical for drug delivery.

Reactivity and Stability

  • Nucleophilic Substitution : The 7-iodo group undergoes slower SN2 reactions compared to chloro/bromo analogues due to iodine’s larger atomic radius and weaker leaving-group ability. However, its polarizability enhances radical-mediated reactivity.
  • Thermal Stability : The iodinated derivative decomposes at lower temperatures (168–172°C) than the chloro (185–190°C) and bromo (175–180°C) analogues, likely due to steric strain from the bulky iodine atom.

Biological Activity

7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide is a heterocyclic compound notable for its unique spirocyclic structure, which integrates both sulfur and nitrogen atoms. This compound, with the CAS number 2470437-68-2, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The presence of iodine and sulfur-nitrogen heteroatoms contributes to its reactivity and interaction with biological systems.

Structural Features

FeatureDescription
Iodine Atom Enhances reactivity and potential binding interactions.
Sulfur-Nitrogen Heteroatoms Contributes to unique chemical properties and biological interactions.
Spirocyclic Arrangement Influences molecular conformation, affecting pharmacodynamics.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:

  • Antiviral Activity : Similar compounds within the spirocyclic class have shown promise as antiviral agents, suggesting that this compound may exhibit similar properties.
  • Kinase Inhibition : Research indicates that related compounds serve as intermediates in the synthesis of kinase inhibitors, which are crucial for treating diseases like Parkinson's disease and certain cancers .
  • Receptor Agonism : Some derivatives have been identified as agonists for GPR43 receptors, indicating potential applications in metabolic disorders such as diabetes and obesity .

The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:

  • Binding Affinity Studies : Investigations into how this compound interacts with specific biological targets can provide insights into its therapeutic potential.
  • Cellular Pathway Modulation : Understanding how this compound influences cellular signaling pathways is essential for elucidating its pharmacological effects.

Case Studies

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Study on Antiviral Efficacy : A study demonstrated that related spirocyclic compounds exhibited significant antiviral activity against various viral strains, suggesting a similar potential for this compound.
    • Methodology : In vitro assays were conducted to assess cytotoxicity and antiviral efficacy.
    • Findings : Compounds showed IC50 values indicating effective inhibition of viral replication.
  • Kinase Inhibition Research : Another study focused on the synthesis of kinase inhibitors derived from similar spirocyclic frameworks.
    • Application : The synthesized compounds were evaluated for their ability to inhibit LRRK2 kinase activity.
    • Results : Several derivatives demonstrated promising inhibitory effects, supporting further exploration of this compound in this context.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Iodo-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using orthogonal experimental design. For bicyclic sulfonamide analogs, iodine incorporation at the 7-position often demands controlled electrophilic substitution conditions to avoid over-iodination or ring-opening side reactions. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography (for stereochemical confirmation) is critical, as seen in related spirocyclic β-lactam syntheses . Stability studies under varying pH and temperature conditions should precede scale-up efforts, referencing safety protocols for iodinated heterocycles .

Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic core of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1^1H, 13^{13}C, 15^{15}N) are essential for confirming the spirocyclic structure. For iodine localization, X-ray crystallography provides unambiguous spatial resolution, while IR spectroscopy identifies sulfone (S=O) and azetidine (N–H) functional groups. Comparative analysis with non-iodinated analogs (e.g., tazobactam derivatives) helps distinguish electronic effects of iodine substitution .

Q. How can researchers assess the hydrolytic stability of the sulfone and azetidine moieties under physiological conditions?

  • Methodological Answer : Accelerated stability testing in buffered solutions (pH 1–9, 37°C) with HPLC monitoring quantifies degradation rates. For sulfone stability, compare half-life (t1/2t_{1/2}) values against non-iodinated analogs. Molecular dynamics simulations (e.g., COMSOL Multiphysics) model hydrolytic susceptibility by analyzing bond dissociation energies and solvation effects .

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